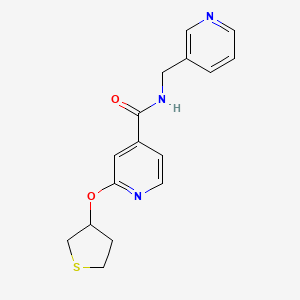

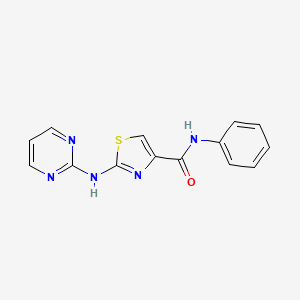

![molecular formula C9H15NO B2753022 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one CAS No. 855627-42-8](/img/structure/B2753022.png)

2-Methyl-1-azabicyclo[3.3.1]nonan-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-1-azabicyclo[3.3.1]nonan-4-one is a type of organic compound that belongs to a class of nitroxyl radicals . It’s part of the azabicyclonone family, which is known for its varied biological properties .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in the field of organic chemistry . A high-yield synthesis of 2-methyl-2-azabicyclo[3.3.1]nonan-7α-ol from cyclohex-3-ene-1-carbaldehyde has been reported . Another approach using a SmI2-mediated radical cyclization protocol was effective for enabling the desired ring closure .Molecular Structure Analysis

The molecular structure of this compound is complex and interesting . The NMR studies of its derivatives have shown that all reported compounds exist in twin-chair conformation with equatorial disposition of the phenyl groups at C-2 and C-4 of the 3-azabicyclononane moiety .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and complex . For instance, it efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The libraries of oximes and oxime ethers derived from 3-azabicycles, including 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one derivatives, have been extensively studied for their antimicrobial properties. These compounds have shown significant in vitro activity against a range of pathogenic bacteria and fungi, suggesting potential as antimicrobial agents. This research highlights the importance of stereochemistry in the biological activity of these compounds, identifying lead molecules for further development (Parthiban et al., 2010).

Conformational Studies

Conformational analyses of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones and their N-methyl derivatives, closely related to this compound, have been conducted using quantum mechanical calculations, NMR, and X-ray crystallography. These studies offer insights into the preferred conformations of these compounds in different states (gas, solution, and solid) and underline the influence of intermolecular hydrogen bonding in their structural behavior (Arias et al., 1994).

Synthesis and Chemical Properties

The synthesis routes for this compound and its analogs involve strategies like geminal acylation and Beckmann rearrangement, contributing to the diversity of the 1-azabicyclo[4.3.0]nonan-2-one system. These methods pave the way for the exploration of novel compounds with potential therapeutic applications. The chemical properties of these systems are also of interest for further pharmacological exploration (Elliott et al., 2002).

Antioxidant Properties

The design and synthesis of 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have been explored for their antioxidant properties. The stereochemistry of these compounds was characterized, and their antioxidant activities were evaluated through various assays, identifying potential candidates for antioxidant therapy. This research demonstrates the therapeutic potential of structurally diverse 3-azabicyclo[3.3.1]nonan-9-ones (Park et al., 2012).

Structural and Pharmacological Study

Structural and conformational studies of esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol have been carried out using NMR spectroscopy and X-ray diffraction. These studies are crucial for understanding the molecular basis of the pharmacological activities of these compounds, including their analgesic and neuroleptic potential. This body of research contributes to the development of new therapeutic agents with optimized efficacy and safety profiles (Iriepa et al., 1995).

Direcciones Futuras

The future directions in the research of 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one involve the construction of an indole-fused azabicyclo[3.3.1]nonane framework via radical cyclization . This structural motif is common in many biologically significant indole-based natural products and is an enticing target for organic chemists .

Propiedades

IUPAC Name |

2-methyl-1-azabicyclo[3.3.1]nonan-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-7-5-9(11)8-3-2-4-10(7)6-8/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLYIFMHBQBETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2CCCN1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855627-42-8 |

Source

|

| Record name | 2-methyl-1-azabicyclo[3.3.1]nonan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-cyclohexenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2752950.png)

![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2752951.png)

![N-[cyano(3,5-dichlorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752956.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752958.png)